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Compound of Interest

Compound Name: Rabeprazole-13C,d3

Cat. No.: B12371499 Get Quote

An In-depth Technical Guide to Rabeprazole-
13C,d3
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to Rabeprazole-13C,d3. It is intended for researchers,

scientists, and professionals in the field of drug development and analysis.

Introduction
Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses

gastric acid secretion. It achieves this by irreversibly inhibiting the gastric H+/K+-ATPase

(proton pump) located on the secretory surface of parietal cells.[1] Rabeprazole-13C,d3 is a

stable isotope-labeled version of rabeprazole, which is a valuable tool in pharmacokinetic

studies and as an internal standard in bioanalytical methods. The incorporation of a carbon-13

atom and three deuterium atoms provides a distinct mass difference, allowing for precise

quantification by mass spectrometry without altering the compound's chemical properties

significantly.

Chemical Structure and Properties
The chemical structure of Rabeprazole-13C,d3 is characterized by a substituted

benzimidazole and a pyridine ring, linked by a methylsulfinyl group. The isotopic labeling is

located on the methoxypropoxy side chain.
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Chemical Structure:

Physicochemical Properties
A summary of the key physicochemical properties of Rabeprazole-13C,d3 and its sodium salt

are presented in the tables below. Data for the non-labeled rabeprazole sodium is included for

comparison, as specific experimental data for the labeled compound is limited.

Table 1: General Properties of Rabeprazole-13C,d3

Property Value Source

IUPAC Name

2-[[3-methyl-4-[3-

(trideuteriomethoxy)propoxy]-2

-pyridinyl]methylsulfinyl]-1H-

benzimidazole

PubChem

Molecular Formula C₁₇¹³CH₁₈D₃N₃O₃S [1]

Molecular Weight 363.45 g/mol [1]

CAS Number 1261392-48-6 [1]

Table 2: Physical Properties of Rabeprazole Sodium (Non-labeled Analog)

Property Value Source

Melting Point 140-141 °C (decomposes) PubChem

Appearance White to yellowish-white solid PubChem

Table 3: Solubility of Rabeprazole Sodium (Non-labeled Analog)
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Solvent Solubility Source

Water Very soluble PubChem

Methanol Very soluble PubChem

Ethanol Freely soluble, ~30 mg/mL [2]

Chloroform Freely soluble PubChem

Ethyl Acetate Freely soluble PubChem

DMSO ~25 mg/mL [2]

Dimethylformamide (DMF) ~30 mg/mL [2]

Ether Insoluble PubChem

n-Hexane Insoluble PubChem

PBS (pH 7.2) ~10 mg/mL [2]

Mechanism of Action
Rabeprazole, and by extension Rabeprazole-13C,d3, is a prodrug that is activated in the

acidic environment of the gastric parietal cells.[3] In this acidic compartment, rabeprazole is

converted to its active sulfenamide form. This active metabolite then forms a covalent disulfide

bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[3] This

action blocks the final step in the pathway of gastric acid secretion, leading to a profound and

prolonged reduction of gastric acidity.

Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of rabeprazole in a gastric parietal

cell.
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Caption: Mechanism of rabeprazole action in gastric parietal cells.

Experimental Protocols
Rabeprazole-13C,d3 is primarily used as an internal standard in quantitative bioanalytical

methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the

determination of rabeprazole in biological matrices.

General Synthesis Outline for Isotopically Labeled
Rabeprazole
The synthesis of Rabeprazole-13C,d3 would follow the general synthetic route for rabeprazole,

but would utilize isotopically labeled starting materials. A plausible approach involves the use of

[13C, d3]-methanol as a precursor to introduce the labeled methoxy group.

A general synthetic scheme is depicted below. A key intermediate, 2-chloromethyl-4-(3-

methoxypropoxy)-3-methylpyridine hydrochloride, would be synthesized using [13C, d3]-
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methanol. This intermediate is then reacted with 2-mercaptobenzimidazole. The resulting

thioether is subsequently oxidized to the sulfoxide, rabeprazole.

Synthesis of Rabeprazole-13C,d3
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Caption: Generalized synthetic workflow for Rabeprazole-13C,d3.

Bioanalytical Method using LC-MS/MS
The following is a representative protocol for the quantification of rabeprazole in human plasma

using Rabeprazole-13C,d3 as an internal standard.

1. Sample Preparation (Protein Precipitation):

To 100 µL of human plasma, add 20 µL of Rabeprazole-13C,d3 internal standard working

solution (e.g., at 1 µg/mL).

Add 300 µL of acetonitrile to precipitate plasma proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:
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Liquid Chromatography (LC):

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in

acetonitrile.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Rabeprazole: Precursor ion (Q1) m/z 360.1 → Product ion (Q3) m/z 242.2.[4]

Rabeprazole-13C,d3: Precursor ion (Q1) m/z 364.1 → Product ion (Q3) m/z 242.2 (or

another suitable fragment).

Analytical Workflow Diagram
The diagram below outlines the typical workflow for a bioanalytical study using Rabeprazole-
13C,d3.
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Caption: Workflow for bioanalysis of rabeprazole using a labeled internal standard.

Spectroscopic Data
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Mass Spectrometry
In mass spectrometry, Rabeprazole-13C,d3 will exhibit a molecular ion peak that is 4 Da

higher than that of unlabeled rabeprazole due to the presence of one 13C and three deuterium

atoms. The fragmentation pattern in MS/MS analysis is expected to be similar to that of

rabeprazole, with the key product ion at m/z 242.2 resulting from the cleavage of the

sulfinylmethyl bridge.[4]

NMR Spectroscopy
The 1H NMR spectrum of Rabeprazole-13C,d3 would be similar to that of rabeprazole, with

the notable absence of the methoxy proton signal, which is replaced by the deuterated methyl

group. The 13C NMR spectrum would show a signal for the labeled carbon atom, which would

exhibit coupling to deuterium if observed under appropriate conditions.[5]

Conclusion
Rabeprazole-13C,d3 is an indispensable tool for the accurate and precise quantification of

rabeprazole in complex biological matrices. Its chemical and biological properties are virtually

identical to the parent drug, making it an ideal internal standard for pharmacokinetic and

bioequivalence studies. The methodologies and data presented in this guide provide a solid

foundation for researchers and scientists working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rabeprazole-13C,d3 | Bacterial | 1261392-48-6 | Invivochem [invivochem.com]

2. cdn.caymanchem.com [cdn.caymanchem.com]

3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral
LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12371499?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30321480/
https://www.benchchem.com/product/b12371499?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17945453/
https://www.benchchem.com/product/b12371499?utm_src=pdf-body
https://www.benchchem.com/product/b12371499?utm_src=pdf-custom-synthesis
https://www.invivochem.com/product/V87224
https://cdn.caymanchem.com/cdn/insert/14939.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Rabeprazole
https://pubmed.ncbi.nlm.nih.gov/30321480/
https://pubmed.ncbi.nlm.nih.gov/30321480/
https://pubmed.ncbi.nlm.nih.gov/30321480/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Structural elucidation of rabeprazole sodium photodegradation products - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Rabeprazole-13C,d3 chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371499#rabeprazole-13c-d3-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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